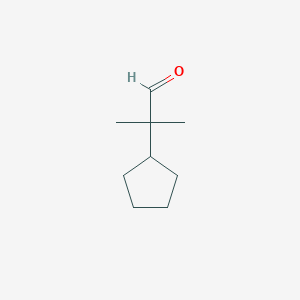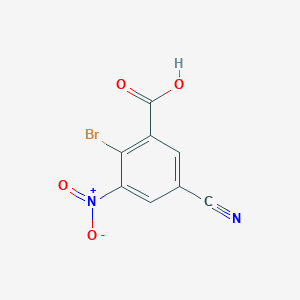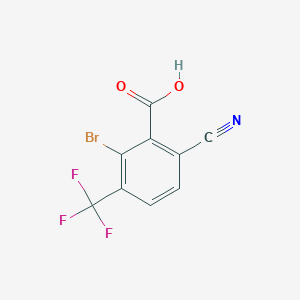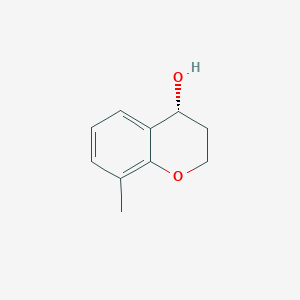
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: is a chiral organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. These targets play crucial roles in various biological processes. For example, a compound might target an enzyme involved in a disease pathway, inhibiting its function and thus alleviating the disease’s symptoms .
Mode of Action
This refers to how the compound interacts with its target. It might inhibit or activate the target, or it might modulate its function in some other way. The compound’s chemical structure, including its functional groups and stereochemistry, often plays a key role in determining its mode of action .
Biochemical Pathways
The compound’s effects on biochemical pathways depend on its target and mode of action. For example, if the compound inhibits an enzyme, it might block a particular metabolic pathway, leading to decreased production of certain substances within the body .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, its stability in the gastrointestinal tract, and its susceptibility to metabolic enzymes can all affect its bioavailability .
Result of Action
The compound’s action at the molecular and cellular level leads to observable effects in the organism. For example, a compound that inhibits a pro-inflammatory enzyme might reduce inflammation and alleviate symptoms of an inflammatory disease .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These might include the pH of the body’s fluids, the presence of other compounds that can interact with the compound, and physiological factors such as body temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as 8-methyl-2H-1-benzopyran-4-one.
Reduction Reaction: The ketone group in the starting material is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: To obtain the (4R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The choice of reducing agent and chiral resolution method may vary based on cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to a diol using agents like diisobutylaluminum hydride (DIBAL-H).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often requiring strong electrophiles and Lewis acid catalysts.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4, and DIBAL-H.
Substitution: Lewis acids like aluminum chloride (AlCl3) and strong electrophiles like nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4,4-diol.
Substitution: Formation of various substituted benzopyrans depending on the electrophile used.
Scientific Research Applications
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: is compared with other similar compounds such as:
8-methyl-2H-1-benzopyran-4-one: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
Chalcone derivatives: Similar structural motifs but different functional groups leading to varied applications.
Properties
IUPAC Name |
(4R)-8-methyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHICYGQJHBFCPI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@@H](CCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



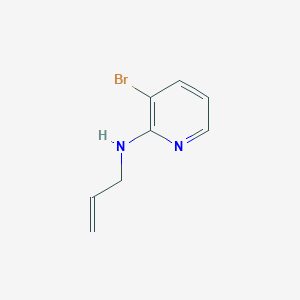
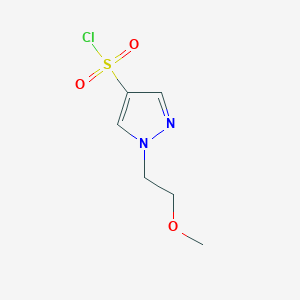
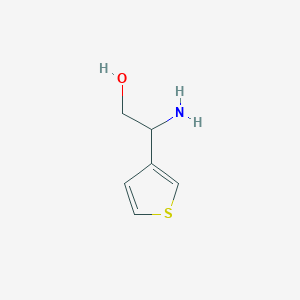
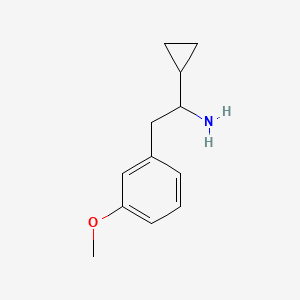

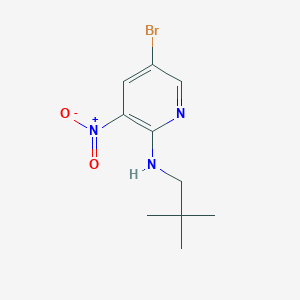
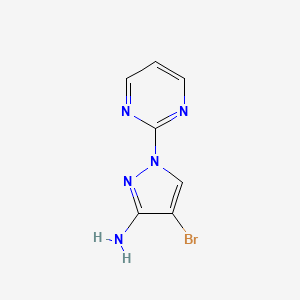
![Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B1530283.png)
